Cas no 90418-93-2 (2-Methylbenzodthiazole-5-carbonitrile)

Il 2-Metilbenzotiazolo-5-carbonitrile è un composto eterociclico ad alta purezza, caratterizzato da un gruppo cianuro in posizione 5 e un gruppo metile in posizione 2 dell'anello benzotiazolico. La sua struttura conferisce eccellente stabilità termica e resistenza all'ossidazione, rendendolo particolarmente adatto come intermedio sintetico in reazioni di formazione di legami carbonio-carbonio. Trova applicazione nella sintesi di farmaci, coloranti e materiali funzionali, grazie alla sua reattività selettiva e alla capacità di agire come precursore per derivati benzotiazolici complessi. La sua solubilità controllata in solventi polari e apolari facilita l'integrazione in processi industriali multifase.
2-Methylbenzodthiazole-5-carbonitrile structure
90418-93-2 structure
Product Name:2-Methylbenzodthiazole-5-carbonitrile
Numero CAS:90418-93-2
MF:C9H6N2S
MW:174.222340106964
MDL:MFCD18415973
CID:798343
Update Time:2025-10-30

2-Methylbenzodthiazole-5-carbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Methylbenzo[d]thiazole-5-carbonitrile
    • 2-methyl-1,3-benzothiazole-5-carbonitrile
    • 5-Benzothiazolecarbonitrile,2-methyl-
    • 5-Benzothiazolecarbonitrile,2-methyl-(7CI,9CI)
    • 5-cyano-2-methylbenzothiazole
    • 2-methylbenzothiazole-5-carbonitrile
    • LMGBAGZYSFICDQ-UHFFFAOYSA-N
    • 2-methyl-5-benzothiazolecarbonitrile
    • FCH1148315
    • AX8236974
    • ST24022346
    • Z5314
    • 2-METHYL-5-BENZO[D]THIAZOLECARBONITRILE
    • 2-Methyl-5-benzothiazolecarbonitrile (ACI)
    • 2-Methylbenzodthiazole-5-carbonitrile
    • MDL: MFCD18415973
    • Inchi: 1S/C9H6N2S/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3
    • Chiave InChI: LMGBAGZYSFICDQ-UHFFFAOYSA-N
    • Sorrisi: N#CC1C=C2C(SC(C)=N2)=CC=1

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 220
  • Superficie polare topologica: 64.9

Proprietà sperimentali

  • Punto di ebollizione: 325.1±15.0℃ at 760 mmHg

2-Methylbenzodthiazole-5-carbonitrile Informazioni sulla sicurezza

2-Methylbenzodthiazole-5-carbonitrile Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM126394-1g
2-methylbenzo[d]thiazole-5-carbonitrile
90418-93-2 97%
1g
$263 2021-08-05
Chemenu
CM126394-5g
2-methylbenzo[d]thiazole-5-carbonitrile
90418-93-2 97%
5g
$982 2021-08-05
Ambeed
A127333-100mg
2-Methylbenzo[d]thiazole-5-carbonitrile
90418-93-2 97%
100mg
$34.0 2025-04-15
Ambeed
A127333-250mg
2-Methylbenzo[d]thiazole-5-carbonitrile
90418-93-2 97%
250mg
$43.0 2025-04-15
Ambeed
A127333-1g
2-Methylbenzo[d]thiazole-5-carbonitrile
90418-93-2 97%
1g
$155.0 2025-04-15
Ambeed
A127333-5g
2-Methylbenzo[d]thiazole-5-carbonitrile
90418-93-2 97%
5g
$579.0 2025-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YH141-200mg
2-Methylbenzodthiazole-5-carbonitrile
90418-93-2 97%
200mg
739.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YH141-50mg
2-Methylbenzodthiazole-5-carbonitrile
90418-93-2 97%
50mg
295.0CNY 2021-07-12
TRC
M113360-100mg
2-Methylbenzo[d]thiazole-5-carbonitrile
90418-93-2
100mg
$ 260.00 2022-06-04
TRC
M113360-250mg
2-Methylbenzo[d]thiazole-5-carbonitrile
90418-93-2
250mg
$ 535.00 2022-06-04

2-Methylbenzodthiazole-5-carbonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  X-Phos Solvents: Isopropanol ;  2 h, 80 °C
Riferimento
A Homogeneous Method for the Conveniently Scalable Palladium- and Nickel-Catalyzed Cyanation of Aryl Halides
Burg, Finn; Egger, Julian; Deutsch, Johannes; Guimond, Nicolas, Organic Process Research & Development, 2016, 20(8), 1540-1545

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole Solvents: Dichloromethane ;  heated
1.2 Solvents: Acetonitrile ,  Water ;  18 h, 70 °C
Riferimento
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]
Yeung, Pui Yee; So, Chau Ming; Lau, Chak Po; Kwong, Fuk Yee, Organic Letters, 2011, 13(4), 648-651

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Potassium iodide Solvents: Acetone ,  Water
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
Riferimento
Potent and orally efficacious benzothiazole amides as TRPV1 antagonists
Besidski, Yevgeni; Brown, William; Bylund, Johan; Dabrowski, Michael; Dautrey, Sophie; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(19), 6205-6211

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole Solvents: Dichloromethane ;  heated
1.2 Reagents: Potassium carbonate Solvents: tert-Butanol ,  Water ;  18 h, 80 °C; 80 °C → rt
1.3 Reagents: Ethyl acetate Solvents: Water ;  rt
Riferimento
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Mesylates in Water or tBuOH/Water
Yeung, Pui Yee; So, Chau Ming; Lau, Chak Po; Kwong, Fuk Yee, Angewandte Chemie, 2010, 49(47), 8918-8922

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Tris(trimethylsilyl)silane ,  Bromotrimethylsilane ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Nickel iodide (NiI2) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Anisole ;  36 h, 50 °C
Riferimento
Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides
Yan, Yonggang; Sun, Jinjin; Li, Gang; Yang, Liu; Zhang, Wei; et al, Organic Letters, 2022, 24(12), 2271-2275

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: Zinc ,  Nickel dichloride ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Acetonitrile ;  3.5 h, 80 °C; 80 °C → rt
Riferimento
General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP
Zhang, Xingjie; Xia, Aiyou; Chen, Haoyi; Liu, Yuanhong, Organic Letters, 2017, 19(8), 2118-2121

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Zinc oxide (ZnO) ,  Oxygen Catalysts: 2,2′-Bipyridine ,  Bis(acetylacetonato)nickel ,  Aluminum chloride Solvents: 1,2-Dimethoxyethane ;  12 h, 145 °C
Riferimento
Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions
Yang, Luo ; Liu, Yu-Ting; Park, Yoonsu ; Park, Sung-Woo; Chang, Sukbok, ACS Catalysis, 2019, 9(4), 3360-3365

2-Methylbenzodthiazole-5-carbonitrile Raw materials

2-Methylbenzodthiazole-5-carbonitrile Preparation Products

2-Methylbenzodthiazole-5-carbonitrile Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:90418-93-2)2-Methylbenzodthiazole-5-carbonitrile
Numero d'ordine:A860802
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:26
Prezzo ($):473.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90418-93-2)2-Methylbenzodthiazole-5-carbonitrile
A860802
Purezza:99%
Quantità:5g
Prezzo ($):473.0
Email